Physicochemical properties of 2-Bromo-4-isopropylthiazole
Physicochemical properties of 2-Bromo-4-isopropylthiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-isopropylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2] Within this important class of heterocycles, 2-Bromo-4-isopropylthiazole emerges as a valuable synthetic intermediate. Its structure combines the reactive handle of a bromine atom at the 2-position with an isopropyl group at the 4-position, offering a unique combination of steric and electronic properties for chemical modification.[3]
Understanding the physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for its effective application in drug discovery and development.[4] These properties—including lipophilicity, solubility, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[5] This guide provides a comprehensive analysis of the core physicochemical characteristics of 2-Bromo-4-isopropylthiazole, offering both foundational data and the practical methodologies required for its empirical validation.
Molecular Structure and Core Properties
The foundational attributes of 2-Bromo-4-isopropylthiazole are summarized below. These identifiers and predicted properties serve as the starting point for any research or development endeavor involving this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-4-(propan-2-yl)-1,3-thiazole | |
| CAS Number | 1026598-63-9 | [6] |
| Molecular Formula | C₆H₈BrNS | [6] |
| Molecular Weight | 206.10 g/mol | [6] |
| Predicted Density | 1.489 ± 0.06 g/cm³ | [6] |
| Predicted Boiling Point | 214.8 ± 9.0 °C (at 760 mmHg) | [6] |
| Predicted pKa | 1.47 ± 0.10 | [6] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [6] |
Note: The density, boiling point, and pKa values are predicted and should be confirmed by experimental measurement.
Key Physicochemical Parameters in Drug Discovery
The utility of a synthetic intermediate in a drug development pipeline is heavily influenced by its intrinsic physicochemical properties.[4] These parameters dictate how the molecule will behave in biological systems and inform strategies for its optimization into a viable drug candidate.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a molecule's ability to cross biological membranes.[4] The isopropyl group on the thiazole ring contributes to the lipophilicity of 2-Bromo-4-isopropylthiazole.[3] While an experimental value is not publicly available, its LogP can be predicted using computational models or determined experimentally. A balanced LogP is essential for achieving good oral absorption and cell permeability, as famously conceptualized in Lipinski's "Rule of Five".[5]
Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations. The heterocyclic nature of the thiazole ring provides some degree of polarity, but the bromo and isopropyl substituents are expected to limit water solubility. Experimental determination is paramount for any compound intended for biological testing.
Ionization Constant (pKa)
The predicted pKa of 1.47 suggests that 2-Bromo-4-isopropylthiazole is a very weak base.[6] The pKa value defines the extent of ionization of a molecule at a given pH.[5] The ionization state affects numerous properties, including solubility, permeability, and the potential for interactions with biological targets. At physiological pH (~7.4), this compound will exist almost exclusively in its neutral, un-ionized form, which generally favors membrane permeation.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is the bedrock of chemical research. The following sections outline the expected spectral characteristics of 2-Bromo-4-isopropylthiazole and provide standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The isopropyl group will produce a doublet (for the six methyl protons) and a septet (for the single methine proton). The thiazole ring proton will appear as a singlet in the aromatic region.
-
¹³C NMR (Carbon NMR): The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronic effects.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-Bromo-4-isopropylthiazole, a key feature in the mass spectrum will be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Bromo-4-isopropylthiazole is expected to show characteristic absorption bands for C-H stretching and bending from the isopropyl group, as well as C=C and C=N stretching vibrations from the thiazole ring.[8]
Experimental Protocols
The following protocols are provided as a guide for the experimental determination of the key physicochemical and spectroscopic properties of 2-Bromo-4-isopropylthiazole.
Workflow for Physicochemical Property Determination
The following diagram outlines a logical workflow for characterizing a new chemical entity.
Caption: A generalized workflow for the characterization of a synthetic compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of 2-Bromo-4-isopropylthiazole to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile). Analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: The solubility is reported in units such as µg/mL or µM.
Causality: The shake-flask method is considered the gold standard for solubility measurement because it allows the system to reach true thermodynamic equilibrium.[5] Using PBS at pH 7.4 mimics physiological conditions, providing data relevant to potential bioavailability.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-isopropylthiazole in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[9]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (0 to 200 ppm) and a significantly larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[9]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
-
Carrier Gas: Use Helium at a constant flow rate.[7]
-
-
MS Method:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to ~230°C.[7]
-
-
Injection & Analysis: Inject 1 µL of the sample solution. Analyze the resulting total ion chromatogram (TIC) to identify the compound's peak and extract the corresponding mass spectrum.
Reactivity and Synthetic Potential
The chemical structure of 2-Bromo-4-isopropylthiazole offers distinct sites for synthetic elaboration, making it a versatile building block in medicinal chemistry.
Caption: Key reactive sites and potential synthetic transformations of 2-Bromo-4-isopropylthiazole.
The C2-bromine bond is the most prominent reactive site. It is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the straightforward introduction of diverse aryl, heteroaryl, and amino substituents, which is a common strategy for exploring the structure-activity relationship (SAR) of a lead compound. Furthermore, the bromine atom can undergo metal-halogen exchange to generate a potent nucleophile for subsequent reactions with various electrophiles.
Conclusion
2-Bromo-4-isopropylthiazole is a synthetic intermediate with a profile of physicochemical properties that makes it an attractive starting point for drug discovery programs. Its predicted lipophilicity and weak basicity suggest a predisposition for good membrane permeability. However, its limited aqueous solubility may require careful consideration during lead optimization and formulation. The presence of a reactive bromine handle provides a direct avenue for synthetic diversification, enabling the exploration of chemical space around the thiazole core. The experimental protocols and analytical insights provided in this guide offer a robust framework for researchers to fully characterize and effectively utilize this valuable chemical building block.
References
- U.S. Environmental Protection Agency. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health.
- ChemBK. (2024). 2-Bromo-4-isopropylthiazol.
- Reinhard, M., & Drefahl, A. (1999). Handbook for estimating physicochemical properties of organic compounds. John Wiley & Sons.
- National Research Council. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press.
- The Royal Society of Chemistry. (2023). Physicochemical Properties. In Books.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 — Properties of Organic Compounds.
- BenchChem. (2025). Application of 5-Bromo-4-isopropylthiazol-2-amine in Medicinal Chemistry: A Scarcity of Publicly Available Research.
- Guidechem. (n.d.). How to prepare 2-Bromo-4-thiazolecarboxylic acid?.
- ChemicalBook. (n.d.). 2-broMo-4-isopropylthiazole | 1026598-63-9.
- Vulcanchem. (n.d.). N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide.
- ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.
- Al-Sultani, A. A. J., et al. (2019). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- National Center for Biotechnology Information. (n.d.). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. PubMed Central.
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
- BenchChem. (2025). Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide.
- ResearchGate. (2025). Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-acetamidophenyl)-2-bromo-5-isopropylthiazole-4-carboxamide () for sale [vulcanchem.com]
- 4. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
